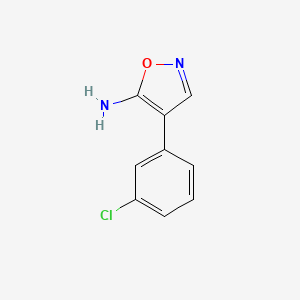![molecular formula C9H10N2O2 B6341814 6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione CAS No. 1148027-26-2](/img/structure/B6341814.png)
6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione (EPPD) is a heterocyclic compound composed of a pyrrolo[3,4-c]pyridine ring and an ethyl group attached to the nitrogen atom. It is an important intermediate in organic synthesis, and has been widely studied due to its potential applications in organic synthesis and medicinal chemistry.
科学的研究の応用
Diketopyrrolopyrroles: Synthesis and Applications
Diketopyrrolopyrroles, closely related to the compound , are highly valued for their use in dyes, electronic devices, and fluorescence imaging due to their exceptional optical properties. Their straightforward synthesis, combined with excellent stability and near-unity fluorescence quantum yield, make them ideal for various real-world applications, including high-quality pigments and solar cells (Grzybowski & Gryko, 2015).
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives, like the compound , offer a versatile scaffold for developing compounds for treating human diseases. Their sp3-hybridization allows efficient exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional coverage of molecules, which is crucial for the bioactivity of drug candidates (Li Petri et al., 2021).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
While not an exact match, pyrazolo[3,4-b]pyridine scaffolds, related to the compound , have shown versatility in interacting with kinases through multiple binding modes, making them significant in kinase inhibitor design. This versatility is due to the scaffold's ability to form a hydrogen bond donor–acceptor pair, which is common among kinase inhibitors, suggesting potential for the compound in similar applications (Wenglowsky, 2013).
作用機序
Target of Action
Similar compounds have been studied for their potential analgesic and sedative activity .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit locomotor activity in mice to a statistically significant extent .
Biochemical Pathways
Related compounds have shown potential in treating diseases of the nervous and immune systems .
Result of Action
Similar compounds have shown potential analgesic and sedative activity .
生化学分析
Biochemical Properties
It is known that the compound has potential analgesic and sedative activity
Cellular Effects
It has been shown to inhibit locomotor activity in mice to a statistically significant extent
Molecular Mechanism
It is known that the compound has potential analgesic and sedative activity
特性
IUPAC Name |
6-ethyl-3,5-dihydro-2H-pyrrolo[3,4-c]pyridine-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-2-5-3-6-7(9(13)11-5)4-10-8(6)12/h3H,2,4H2,1H3,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBUABRFMGKECF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(CNC2=O)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B6341734.png)

![2-[2-(Quinolin-3-yl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B6341748.png)
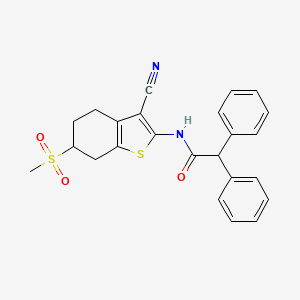
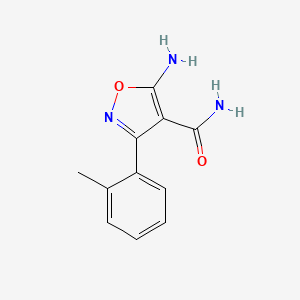
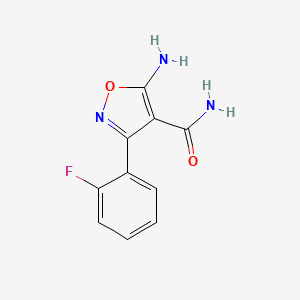
![Ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0(2,6)]deca-2(6),4-diene-5-carboxylate](/img/structure/B6341779.png)
![4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341797.png)
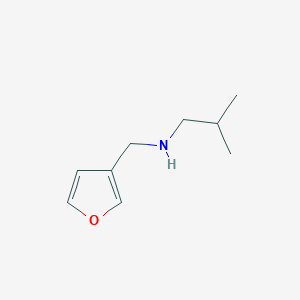
![8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341806.png)
![3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341810.png)

![tert-Butyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyamino)ethyl]carbamate](/img/structure/B6341825.png)
